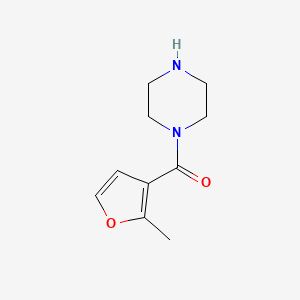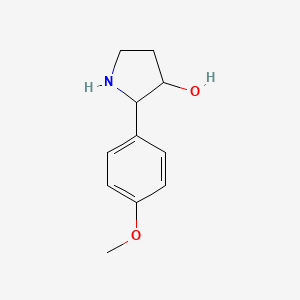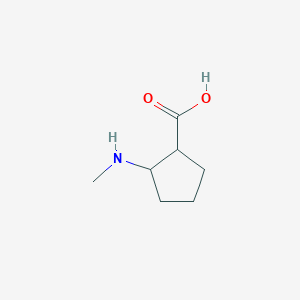
2-(Methylamino)cyclopentane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylamino)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C7H13NO2 It is a derivative of cyclopentanecarboxylic acid, where a methylamino group is attached to the cyclopentane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)cyclopentane-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of cyclopentanone with methylamine, followed by carboxylation. The reaction conditions typically include the use of a base such as sodium hydroxide and a solvent like ethanol. The reaction proceeds through the formation of an imine intermediate, which is subsequently hydrolyzed to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One such method is the palladium-catalyzed hydrocarboxylation of cyclopentene, where carbon monoxide and water are used as reactants. This method offers high yields and is suitable for large-scale production .
化学反応の分析
Types of Reactions
2-(Methylamino)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives.
科学的研究の応用
2-(Methylamino)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 2-(Methylamino)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
Cyclopentanecarboxylic acid: A precursor to 2-(Methylamino)cyclopentane-1-carboxylic acid, it lacks the methylamino group.
2-Methyl-1-cyclopentene-1-carboxylic acid: Another derivative with a different substitution pattern on the cyclopentane ring.
Uniqueness
This compound is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C7H13NO2 |
|---|---|
分子量 |
143.18 g/mol |
IUPAC名 |
2-(methylamino)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-8-6-4-2-3-5(6)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10) |
InChIキー |
MPGUVRBNVYQGKN-UHFFFAOYSA-N |
正規SMILES |
CNC1CCCC1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



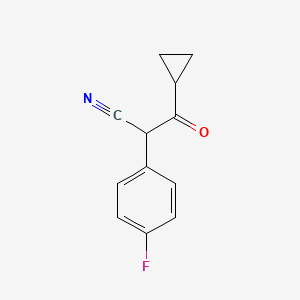
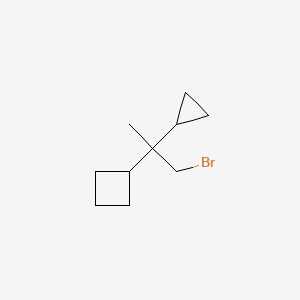
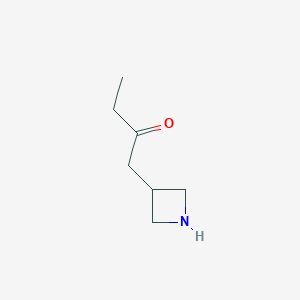
![4,7-Dioxa-13-azatricyclo[8.5.0.0,3,8]pentadeca-1(10),2,8-triene](/img/structure/B13203775.png)
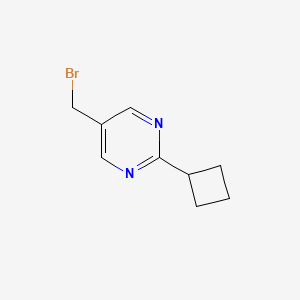

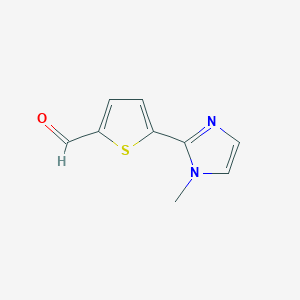
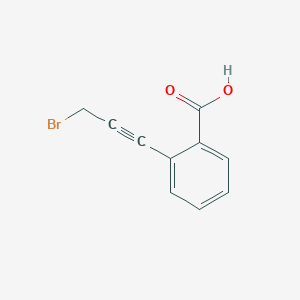
![Methyl 2-[2-(2,6-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13203796.png)
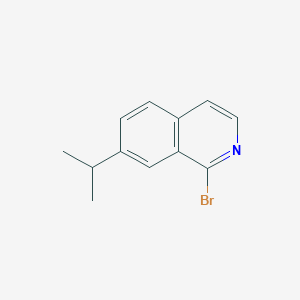
![2-Bromo-4-{[1-(bromomethyl)cyclopropyl]methyl}furan](/img/structure/B13203802.png)
